2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide

Description

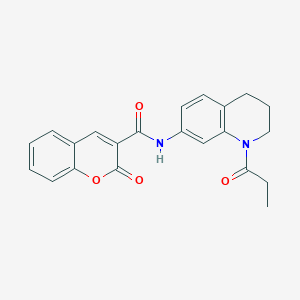

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a chromene-carboxamide scaffold with a 1-propanoyl-substituted tetrahydroquinoline moiety. Chromene derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The tetrahydroquinoline core, commonly found in bioactive alkaloids, contributes to binding interactions with biological targets such as enzymes or receptors. The propanoyl group at the 1-position of the tetrahydroquinoline ring may enhance solubility and metabolic stability compared to bulkier substituents, as seen in related compounds .

Properties

IUPAC Name |

2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-9-10-16(13-18(14)24)23-21(26)17-12-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJGYQRFGYZYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 352.4 g/mol. The structure features a chromene core fused with a tetrahydroquinoline moiety, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Modulation : It could potentially bind to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the chromene structure suggests possible antioxidant properties, which could protect cells from oxidative stress.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Agents : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Anti-inflammatory Properties : Research suggests that derivatives may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Compounds in this class have been investigated for their ability to combat bacterial and fungal infections.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The study reported an IC50 value indicating effective concentration levels for inhibiting cell growth.

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a marked reduction in edema and pro-inflammatory cytokine levels when treated with the compound compared to control groups.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is its anticancer activity. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7) cells.

In a study assessing the cytotoxicity of various derivatives, compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer properties. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects are currently under investigation but may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Neurological Disorders

The structural characteristics of This compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Ongoing research aims to elucidate its efficacy in models of neurodegenerative diseases.

Drug Development

Due to its promising biological activities, this compound is being explored as a lead structure for drug development. Its ability to interact with various biological targets makes it a versatile candidate for designing novel therapeutics aimed at cancer and infectious diseases.

Case Studies

Comparison with Similar Compounds

Key Observations :

- Synthesis : The target compound likely employs coupling reactions similar to 12 (acid-catalyzed cyclization) or 21 (carbodiimide-mediated amide bond formation) .

- Thermal Stability : High melting points (>300°C for 12 ) suggest strong intermolecular interactions in chromene-carboxamides, which may extend to the target compound .

- In contrast, PHPC’s AKR1B10 inhibition highlights the role of chromene-carboxamide in targeting redox enzymes .

Research Findings from Structural Analogs

- Carbonic Anhydrase Inhibition : Compound 22 (diflunisal-derived) shows potent inhibition of CA isoforms (melting point 281–282°C), suggesting that electron-withdrawing groups enhance activity .

- Anticancer Potential: PHPC’s AKR1B10 inhibition underscores the therapeutic relevance of chromene-carboxamides in countering drug-resistant cancers .

- Synthetic Flexibility : The diversity of coupling partners (e.g., adamantyl in 47 , biphenyl in 22 ) demonstrates adaptability in optimizing pharmacokinetic profiles .

Q & A

Basic: What are the standard synthetic routes for 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Coumarin Core Formation : Condensation of 7-amino-1-propanoyl-1,2,3,4-tetrahydroquinoline with 2-oxo-2H-chromene-3-carboxylic acid derivatives. Similar methods use acid chlorides activated by reagents like oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen .

Amide Bond Formation : Coupling via carbodiimide chemistry (e.g., EDC/HOBt) or direct reaction with activated esters. For example, triethylamine is used as a base to deprotonate intermediates, as seen in the synthesis of analogous coumarin-oxime derivatives .

Purification : Flash column chromatography on silica gel and recrystallization (e.g., from acetone or ether) yield high-purity crystals for structural validation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming proton environments (e.g., diethylamino groups δ 3.44 ppm, aromatic protons δ 6.48–8.88 ppm) and carbon assignments (e.g., lactone carbonyl δ 161.17 ppm) .

- HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z for C21H19N3O6: 409.1274 vs. 409.1271) .

- X-ray Diffraction : Resolves crystal packing and stereochemistry, particularly for confirming tetrahydroquinoline ring conformation .

Basic: What preliminary biological activities have been reported for similar tetrahydroquinoline-coumarin hybrids?

Methodological Answer:

- Antimicrobial Screening : Analogous compounds (e.g., N1-cyclopentyl-N2-tetrahydroquinolinyl oxalamides) show activity against Gram-positive bacteria via agar dilution assays (MIC: 2–8 µg/mL) .

- Anticancer Potential : Coumarin derivatives inhibit cancer cell proliferation (e.g., IC50: 10–50 µM in MTT assays) by targeting topoisomerase II or inducing apoptosis .

- Enzyme Inhibition : Some analogs act as cholinesterase inhibitors (IC50: ~1 µM), relevant for neurodegenerative disease research .

Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer:

- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. DCM) to improve solubility of intermediates .

- Temperature Gradients : Reflux (e.g., 80°C) versus room-temperature stirring may reduce side products in cyclization steps .

- Yield Tracking : Use HPLC to monitor reaction progress and identify optimal quenching points (e.g., 85% conversion at 6 hours) .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Structural Variability : Substituent effects (e.g., propanoyl vs. isobutyryl groups) can alter logP and bioavailability, explaining discrepancies in IC50 values .

- Assay Standardization : Compare results using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., 48-hour vs. 72-hour exposure) .

- Dose-Response Curves : Re-evaluate activity thresholds (e.g., EC50 vs. IC50) to account for nonlinear pharmacokinetics .

Advanced: What in silico strategies are used to predict the target's binding affinity and selectivity?

Methodological Answer:

- Molecular Docking : Simulate interactions with proteins (e.g., Bcl-2 or EGFR) using AutoDock Vina, focusing on hydrogen bonds between the coumarin carbonyl and catalytic residues .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the tetrahydroquinoline moiety to prioritize analogs with enhanced target engagement .

- ADMET Prediction : Tools like SwissADME assess logS (solubility) and BBB permeability, critical for CNS-targeted derivatives .

Advanced: What challenges exist in pharmacokinetic profiling, and how can they be mitigated?

Methodological Answer:

- Poor Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in rodent models .

- Metabolic Instability : Introduce deuterium at vulnerable positions (e.g., methyl groups) to slow CYP450-mediated degradation .

- Tissue Distribution : Radiolabel the compound (e.g., 14C-propanoyl) for quantitative whole-body autoradiography (QWBA) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.